

Vinpocetine N-Oxide safety profile versus efficacy

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Compound Focus: Vinpocetine N-Oxide

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Vinpocetine: Safety and Efficacy Profile

The following table summarizes the key safety and efficacy data for Vinpocetine based on available clinical studies and reviews.

Profile Aspect	Details and Findings
Common Dosing	5-30 mg, up to 3 times daily due to a short half-life (1-4 hours) [1] [2].
Bioavailability	~6.7% in fasted state; increases by 60-100% when taken with food [3] [2].
General Safety & Tolerance	Generally well tolerated at standard oral doses [1].
Common Adverse Reactions	Facial flushing, dry mouth, drowsiness, headache, insomnia, anxiety, dizziness, nausea, indigestion [1].
Serious Risks & Contraindications	Information regarding safety in pregnancy and lactation is lacking; traditional uses include antilactagogue and emmenagogue (may stimulate menstrual flow), so use is avoided [1]. Use caution in patients on anticoagulant medications [1]. The whole plant or extract is potentially contraindicated in constipation and hypotension [1].

Profile Aspect	Details and Findings
Efficacy in Acute Ischemic Stroke	A 2022 meta-analysis of 4 RCTs found vinpocetine reduced disability at 1 and 3 months and improved cognitive scores. However, evidence was not sufficient to confirm a reduction in case fatality [4].
Efficacy for Cognitive Impairment & Dementia	A 2003 Cochrane review found some evidence of benefit for Vinpocetine (30mg/day and 60 mg/day) compared with placebo, but concluded that evidence was inconclusive and did not support widespread clinical use. Many early studies were not performed with modern diagnostic criteria [5].

Experimental Data and Key Methodologies

For researchers, the following details on clinical trial methodologies may be useful for evaluating the existing evidence on Vinpocetine.

- **Clinical Trial on Acute Ischemic Stroke (2022 Meta-Analysis) [4]**

- **Objective:** To evaluate the efficacy and safety of vinpocetine in patients with acute ischemic stroke.
- **Intervention:** Vinpocetine as an adjunct to standard treatment, initiated within 14 days of stroke onset.
- **Outcomes Measured:** Primary outcome was the degree of disability at 1 month, measured by scales like the modified Rankin Scale (mRS). Secondary outcomes included disability at 3 months, mortality, and cognitive changes (Mini-Mental State Examination, MMSE).
- **Data Synthesis:** Used relative risk (RR) for dichotomous outcomes (e.g., death/disability) and standardized mean difference (SMD) for continuous outcomes (e.g., disability scores), with a random-effects model.

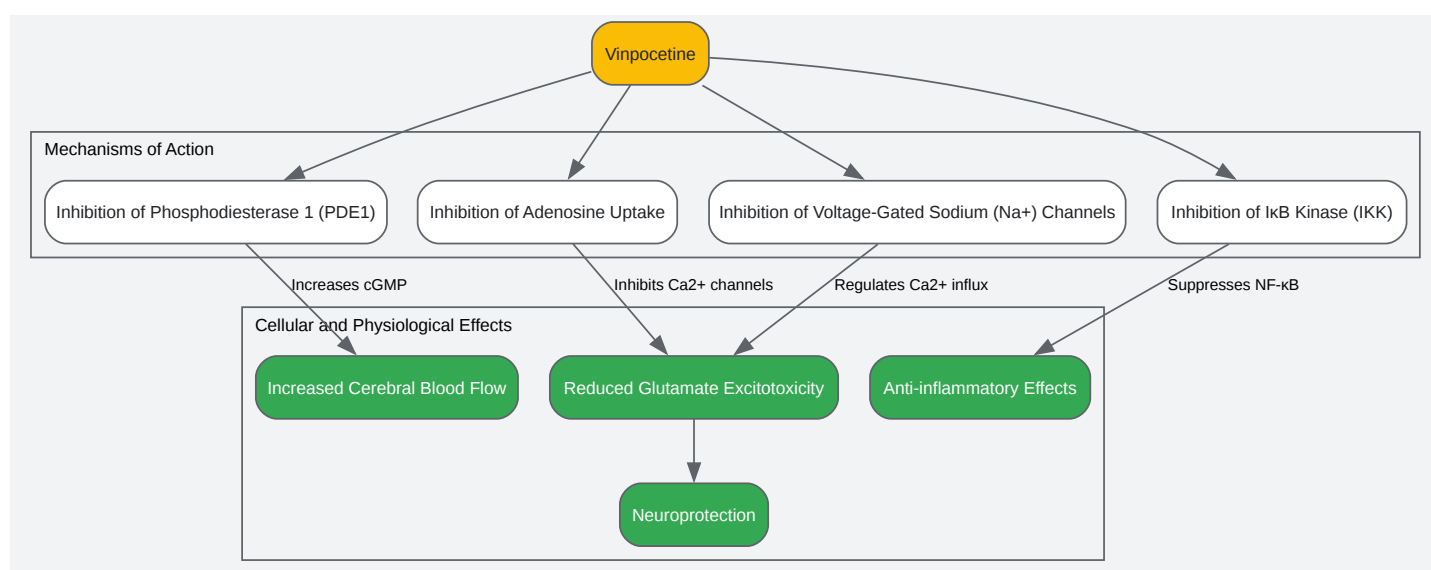
- **Clinical Trial on Chronic Cerebrovascular Ischemia [1]**

- **Objective:** To investigate the effect of vinpocetine on cerebral blood flow and neurological function.
- **Intervention:** 5 mg vinpocetine given 3 times daily for 3 months.
- **Outcomes Measured:** Cerebral blood flow via imaging (Transcranial Doppler), and cognitive/neurological function via the Modified Rankin Scale and Mini-Mental State Examination (MMSE).

- **Findings:** Significant improvements in blood flow and neurological scores were observed after 3 months of treatment.

Visualizing Vinpocetine's Primary Mechanisms

Vinpocetine's effects are attributed to several mechanisms that contribute to its neuroprotective potential. The diagram below illustrates these key pathways.



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The diagram shows how Vinpocetine's multi-target action contributes to its overall neuroprotective and cerebrovascular effects [1] [3] [6].

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